2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
Description
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one (CAS 1341476-34-3) is a fused heterocyclic compound featuring an oxazolo[3,2-a]pyrimidinone core substituted with a chloromethyl group. Structural analogs of this compound often retain the chloromethyl group but vary in their heterocyclic systems or substituents, influencing their physicochemical and biological properties.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(chloromethyl)-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H7ClN2O2/c8-3-5-4-10-2-1-6(11)9-7(10)12-5/h1-2,5H,3-4H2 |
InChI Key |
QBODJBMHRGRRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC(=O)C=CN21)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, leading to the formation of the oxazole ring fused to the pyrimidine core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from substitution reactions are various derivatives where the chloromethyl group is replaced by different functional groups. These derivatives can have diverse applications depending on the substituents introduced.
Scientific Research Applications
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one with structurally related compounds, emphasizing differences in core structures, substituents, synthesis methods, and applications:
Key Observations
Structural Variations: The oxazolo[3,2-a]pyrimidinone core (target compound) differs from triazolo[1,5-a]pyrimidinones (e.g., S1-TP) in heteroatom arrangement (oxygen vs. nitrogen), altering electronic properties and redox behavior. Triazolopyrimidinones exhibit distinct electrochemical oxidation peaks (~1.2 V) suitable for DNA interaction studies . Thieno[3,2-d]pyrimidinones () incorporate sulfur, enhancing π-electron delocalization and enabling mercaptomethyl derivatization .
Substituent Effects: The chloromethyl group in all compounds facilitates nucleophilic substitution, enabling further functionalization. For example, S1-TP derivatives are modified with piperidine or morpholine groups to enhance solubility and bioactivity . Aminomethyl analogs () replace chlorine with an amine, shifting reactivity from electrophilic to nucleophilic pathways.
Synthetic Approaches: Microwave-assisted synthesis (e.g., quinazolinones in ) offers rapid, high-yield routes compared to traditional methods. However, the target compound’s synthesis remains undocumented. Triazolopyrimidinones (S1-TP) are synthesized via cyclization under MW conditions, highlighting efficiency in medicinal chemistry workflows .
Quinazolinones () serve as scaffolds for purine derivatives, indicating versatility in drug design.
Research Findings and Implications
- Electrochemical Behavior: Triazolopyrimidinones (e.g., S1-TP) exhibit oxidation peaks detectable via differential pulse voltammetry (DPV), making them suitable for studying DNA interactions or redox-activated drug delivery .
- Derivatization Potential: The chloromethyl group’s reactivity enables diverse modifications, such as thiourea-mediated conversion to mercaptomethyl derivatives () or coupling with adenine ().
- Commercial Viability : The discontinuation of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one suggests challenges in scalability or stability, emphasizing the need for alternative synthetic routes or analogs.
Biological Activity
2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound combines elements of oxazole and pyrimidine, which are known for their diverse pharmacological properties. The chloromethyl group attached to the oxazolo[3,2-a]pyrimidine core enhances its reactivity and potential interactions with biological targets.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : Approximately 185.62 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing oxazole and pyrimidine rings exhibit notable antimicrobial activities. Specifically, studies suggest that 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one may possess enzyme inhibition capabilities, enabling it to interact with various microbial targets. Such interactions could lead to significant pharmacological effects, making it a candidate for further investigation in drug development.
Antiviral and Anticancer Activities
The biological activity of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one extends to antiviral and anticancer properties. Its electrophilic chloromethyl group allows for various chemical transformations that may enhance its efficacy against viral infections and cancer cells. For instance, compounds in this class have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Plant Growth Regulation
Recent studies have highlighted the stimulating effects of synthetic heterocycles like 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one on plant growth. In bioassays conducted on maize (Zea mays L.) and pumpkin (Cucurbita moschata), the compound demonstrated significant cytokinin-like activity at low concentrations (10^-9 M/l), promoting vegetative growth and enhancing photosynthetic processes. This suggests potential applications in agricultural biotechnology as a growth regulator .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various heterocyclic compounds found that derivatives of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one exhibited promising results against Gram-positive and Gram-negative bacteria. The compound's mechanism of action was attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Research on Plant Growth Stimulation
In a controlled experiment, maize seedlings treated with 10^-9 M/l solutions of 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one showed an increase in total length by 23% compared to control groups. Additionally, root length increased by 5-37%, indicating significant growth-promoting effects attributed to the compound's cytokinin-like properties .
| Compound | Activity Type | Observations |
|---|---|---|
| 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one | Antimicrobial | Inhibits bacterial growth; effective against multiple strains |
| 2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one | Plant Growth Regulator | Promotes growth in maize; enhances chlorophyll content |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
